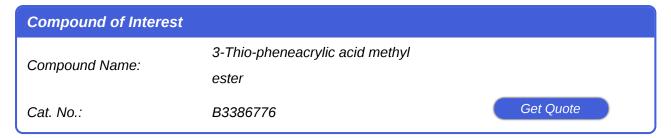


Application Notes and Protocols: Synthesis of Methyl 3-(thiophen-3-yl)acrylate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of methyl 3-(thiophen-3-yl)acrylate, a valuable building block in medicinal chemistry and materials science. The described method is a ligand and base-free Palladium-catalyzed oxidative Heck reaction between thiophene-3-boronic acid and methyl acrylate. This protocol offers a straightforward and efficient route to the target compound. All relevant quantitative data is summarized, and a detailed experimental workflow is provided.

Introduction

Methyl 3-(thiophen-3-yl)acrylate and its derivatives are important intermediates in the synthesis of various pharmaceuticals and organic materials. The thiophene moiety is a common scaffold in many biologically active compounds, and the acrylate group provides a versatile handle for further chemical transformations. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide or triflate with an alkene, is a powerful tool for the formation of carbon-carbon bonds and is particularly well-suited for the synthesis of substituted alkenes like the target molecule.[1][2][3][4] This application note details a specific ligand and base-free oxidative Heck reaction, which offers a more environmentally friendly and cost-effective approach by avoiding the use of phosphine ligands and strong bases.[5][6][7]



Data Presentation

The following table summarizes the key quantitative data for the synthesized (E)-methyl 3-(thiophen-3-yl)acrylate.

Parameter	Value	Reference
Physical State	White solid	[5]
Melting Point	48-49 °C	[5]
¹ H NMR (400 MHz, CDCl ₃) δ (ppm)	7.68 (d, J = 16.0 Hz, 1H), 7.50 (d, J = 1.6 Hz, 1H), 7.29-7.34 (m, 2H), 6.27 (d, J = 16.0 Hz, 1H), 3.80 (s, 3H, OMe)	[5]
¹³ C NMR (100 MHz, CDCl ₃) δ (ppm)	167.8, 145.2, 134.6, 130.6, 129.2, 128.4, 118.0, 52.1	[5]
Mass Spectrometry (HRMS- ESI+)	Calculated for [C ₈ H ₈ O ₂ S] ⁺ : m/z 168.0245, Found: 168.0243	[5]

Experimental Protocols

Synthesis of (E)-methyl 3-(thiophen-3-yl)acrylate via Oxidative Heck Reaction

This protocol is adapted from a ligand and base-free palladium-catalyzed oxidative Heck reaction.[5]

Materials:

- Thiophene-3-boronic acid
- Methyl acrylate
- Palladium(II) acetate (Pd(OAc)2)
- Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)



- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Equipment:

- Round-bottom flask
- · Magnetic stirrer and stir bar
- · Heating mantle or oil bath
- Condenser
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography
- NMR spectrometer
- Mass spectrometer
- Melting point apparatus

Procedure:

- To a round-bottom flask, add thiophene-3-boronic acid (1.0 mmol), methyl acrylate (1.2 mmol), and Palladium(II) acetate (5 mol%).
- Add dimethylformamide (DMF) (5 mL) to the flask.
- The reaction mixture is stirred at 80 °C for 12 hours.
- After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).



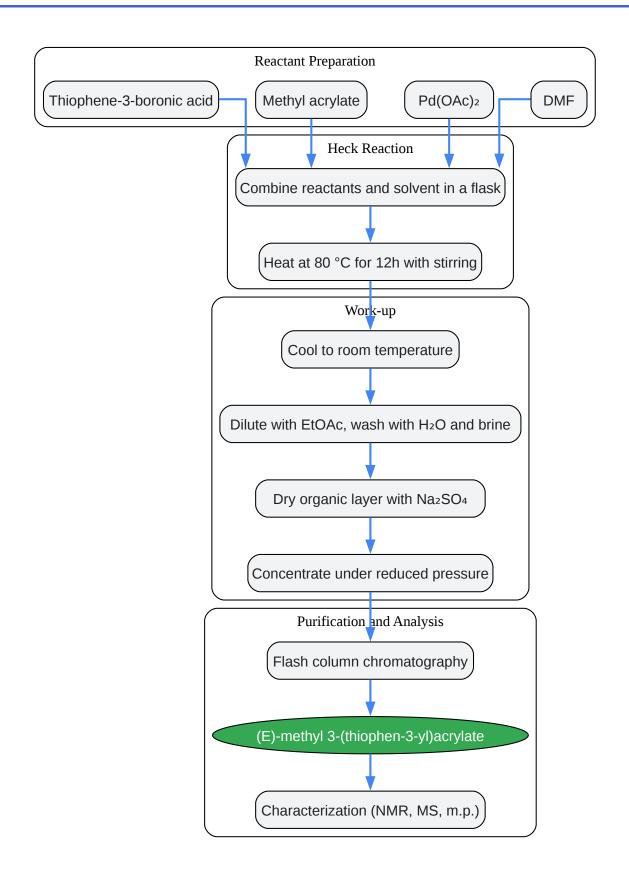




- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford (E)-methyl 3-(thiophen-3-yl)acrylate as a white solid.
- The purified product is characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and its melting point is determined.

Mandatory Visualization





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Caption: Experimental workflow for the synthesis of methyl 3-(thiophen-3-yl)acrylate.



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